Product packaging for 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole(Cat. No.:CAS No. 34671-27-7)

1-Methyl-2-(thiophen-2-yl)-1H-pyrrole

Cat. No.: B12873861
CAS No.: 34671-27-7
M. Wt: 163.24 g/mol
InChI Key: KBGNBSMIAXIERJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is an N-methylated pyrrole derivative functionalized with a thiophen-2-yl substituent, forming a core hybrid heterocyclic structure of significant interest in medicinal chemistry and materials science research . This compound belongs to a class of structures being investigated for their potential as novel antibacterial agents. The pyrrole heterocycle is a privileged scaffold found in many natural and synthetic compounds with demonstrated biological activity . Recent advances highlight that pyrrole-based compounds are being actively developed to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The incorporation of a thiophene ring, another heterocycle known for its therapeutic potential, may enhance the compound's interaction with biological targets and can be used to fine-tune its physicochemical properties . Researchers can utilize this molecule as a key building block for synthesizing more complex molecules or for establishing structure-activity relationships (SAR) in antibacterial discovery programs. Beyond medicinal chemistry, the molecular architecture of this compound, featuring a conjugated system of aromatic rings, makes it a promising candidate in materials science. Structurally related 1-phenyl-2,5-di(thiophen-2-yl)-1H-pyrrole derivatives have been extensively studied as donor components in Donor-π-Acceptor (D-π-A) chromophores for nonlinear optics (NLO) and organic electronics . These compounds exhibit properties such as intramolecular charge transfer and can be designed for enhanced second-order hyperpolarizability, making them suitable for applications in optical communication, data storage, and optical power limiting . Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all compounds with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS B12873861 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole CAS No. 34671-27-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34671-27-7

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

1-methyl-2-thiophen-2-ylpyrrole

InChI

InChI=1S/C9H9NS/c1-10-6-2-4-8(10)9-5-3-7-11-9/h2-7H,1H3

InChI Key

KBGNBSMIAXIERJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole and Its Derivatives

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are paramount among transition-metal-catalyzed methods for the arylation of pyrroles. acs.org A variety of powerful cross-coupling protocols have been successfully applied to synthesize 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole and its derivatives, each utilizing different organometallic reagents and reaction pathways. core.ac.uk

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, reacting an organoboron compound with an organic halide or triflate. libretexts.org This method is widely used for its relatively mild conditions and the commercial availability of many boronic acids and their esters. organic-chemistry.orgnih.gov For the synthesis of this compound derivatives, the Suzuki reaction typically involves the coupling of 1-methyl-2-pyrrole boronic acid pinacol (B44631) ester with various bromothiophenes. core.ac.uk The reaction is generally catalyzed by a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an aqueous base. core.ac.uknih.gov

Research has shown that (bi)thienylpyrroles can be synthesized in fair to good yields (15–85%) using this protocol. core.ac.uk The reaction conditions are typically heating the reactants in a solvent mixture like 1,2-dimethoxyethane (B42094) (DME) and aqueous sodium carbonate for 24 hours. core.ac.uk

Table 1: Suzuki-Miyaura Coupling for Thienylpyrrole Synthesis

Pyrrole (B145914) ReagentThiophene (B33073) ReagentCatalystBaseSolventTemp.YieldReference
1-Methyl-2-pyrrole boronic acid pinacol ester(Bi)thienyl bromidesPd(PPh₃)₄ (3 mol%)2 M Na₂CO₃ (aq)DME80 °C15-85% core.ac.uk

The Stille coupling reaction provides another powerful route by linking an organotin compound with an organic halide, catalyzed by palladium. openochem.orgwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.orglibretexts.org The synthesis of this compound derivatives via Stille coupling has been achieved by reacting 1-methyl-2-(tributylstannyl)-1H-pyrrole with bromo-substituted thiophenes. core.ac.uk

Using Pd(PPh₃)₄ as the catalyst in a solvent like toluene (B28343) at 80°C, the desired coupled products were obtained in good yields. For instance, the synthesis of a bithienyl-pyrrole derivative using this method yielded a product in 71% yield, comparable to the Suzuki coupling approach. core.ac.uk

Table 2: Stille Coupling for Thienylpyrrole Synthesis

Pyrrole ReagentThiophene ReagentCatalystSolventTemp.TimeYieldReference
1-Methyl-2-(tributylstannyl)-1H-pyrrole5-bromo-2,2'-bithiophenePd(PPh₃)₄Toluene80 °C24 h71% core.ac.uk

The Negishi coupling utilizes organozinc reagents to couple with organic halides, a reaction also catalyzed by nickel or palladium. numberanalytics.com This method is noted for its high reactivity and functional group tolerance. numberanalytics.comnih.gov The synthesis of the parent compound, this compound, has been explicitly reported using a Negishi cross-coupling strategy. core.ac.uk

The reaction involves the coupling of (N-methylpyrrolyl)-zinc chloride with 2-bromothiophene (B119243). In the presence of a palladium(II)chloride-1,1'-bis(diphenylphosphino)ferrocene catalyst, the target compound was successfully produced with a high yield of 70%. core.ac.uk

Table 3: Negishi Coupling for this compound Synthesis

Pyrrole ReagentThiophene ReagentCatalystYieldReference
(N-methylpyrrolyl)-zinc chloride2-BromothiophenePdCl₂(dppf)70% core.ac.uk

Direct C-H arylation represents a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron, organotin, or organozinc compound). nih.gov In this method, a C-H bond on the pyrrole ring is directly coupled with an aryl halide. acs.org The direct arylation of N-methylpyrrole with 2-bromothiophene has been shown to be an effective method for synthesizing this compound. core.ac.uk

Using a specific palladium catalyst, PdCl(C₃H₅)(dppb), with potassium acetate (B1210297) (KOAc) as the base in N,N-dimethylacetamide (DMA), the reaction provided the desired product in a 61% yield. core.ac.uk

Table 4: Direct Arylation for this compound Synthesis

Pyrrole ReagentThiophene ReagentCatalystBaseSolventYieldReference
1-Methylpyrrole (B46729)2-BromothiophenePdCl(C₃H₅)(dppb)KOAcDMA61% core.ac.uk

A novel and attractive alternative to using aryl halides is the use of arenesulfonyl chlorides as coupling partners in a desulfitative C-H activation reaction. nih.govrsc.org This method involves the extrusion of sulfur dioxide during the catalytic cycle. The synthesis of this compound has been accomplished through the palladium-catalyzed direct desulfitative C-H bond heteroarylation of 1-methylpyrrole with thiophene-2-sulfonyl chloride. core.ac.uk

The reaction was performed using Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) as the catalyst and lithium carbonate (Li₂CO₃) as the base in dioxane at an elevated temperature of 140°C, affording the product in a 42% yield. core.ac.uk

Table 5: Desulfitative C-H Heteroarylation for this compound Synthesis

Pyrrole ReagentThiophene ReagentCatalystBaseSolventTemp.YieldReference
1-MethylpyrroleThiophene-2-sulfonyl chloridePdCl₂(CH₃CN)₂Li₂CO₃Dioxane140 °C42% core.ac.uk

Decarboxylative cross-coupling has emerged as a powerful strategy, utilizing readily available carboxylic acids as coupling partners, which release carbon dioxide as a byproduct. nih.govnih.gov While the direct synthesis of the parent compound via this method is not as commonly cited, the synthesis of a closely related derivative, 1-methyl-2-(5-methylthiophen-2-yl)-1H-pyrrole, highlights the utility of this approach. core.ac.uk

The reaction couples 1-methyl-2-pyrrolecarboxylic acid with 2-bromo-5-methylthiophene. It employed a bulky phosphine (B1218219) ligand with a palladium catalyst (Pd[P(t-Bu)₃]₂) and cesium carbonate (Cs₂CO₃) as the base in N,N-dimethylformamide (DMF), leading to an impressive 78% yield. core.ac.uk

Table 6: Decarboxylative Cross-Coupling for Thienylpyrrole Derivative Synthesis

Pyrrole ReagentThiophene ReagentCatalystBaseSolventYieldReference
1-Methyl-2-pyrrolecarboxylic acid2-Bromo-5-methylthiophenePd[P(t-Bu)₃]₂Cs₂CO₃DMF78% core.ac.uk

Classical and Modified Pyrrole Synthesis Reactions

The synthesis of the this compound core can be achieved through several foundational reactions in heterocyclic chemistry. These methods are often adapted to accommodate the specific thiophene substituent.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is a cornerstone method for forming pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org For the target molecule, the key precursor is a 1-(thiophen-2-yl)-1,4-butanedione, which is reacted with methylamine. organic-chemistry.org The reaction proceeds by the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgnih.gov

The general applicability of the Paal-Knorr reaction is wide, allowing for various substituents on both the dicarbonyl compound and the amine. wikipedia.org The reaction can be conducted under neutral or mildly acidic conditions; adding a weak acid like acetic acid can accelerate the process. organic-chemistry.orgnih.gov A direct analogue involves the synthesis of 1-Methyl-2,5-bis(2-thienyl)-1H-pyrrole from 1,4-di(2-thienyl)butane-1,4-dione and methylamine, showcasing the viability of this route for thienyl-substituted pyrroles. researchgate.net

Friedel-Crafts and Lawesson Reactions Combinations

A versatile strategy for synthesizing 2-thienylpyrroles involves a multi-step sequence that leverages both Friedel-Crafts chemistry and the thionating properties of Lawesson's reagent. rsc.org This approach does not combine the reactions in a single pot but uses them sequentially to build and cyclize the molecule.

The synthesis begins with a precursor such as 4-oxo-4-(thiophen-2-yl)butanoic acid. This starting material is readily prepared via a Friedel-Crafts acylation of thiophene with succinic anhydride (B1165640). The carboxylic acid is then converted into a secondary amide, for instance, 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide, through a standard DCC/HOBt mediated coupling with a primary amine (e.g., propylamine). rsc.org

The key step is the treatment of this γ-keto amide with Lawesson's reagent. This reagent is known for its ability to convert carbonyls to thiocarbonyls. nih.govencyclopedia.pub In this case, it facilitates a thionation-cyclization cascade. The reaction is believed to proceed through the thionation of the keto group, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the thiocarbonyl, leading to the formation of the pyrrole ring after dehydration. rsc.org This method provides a robust pathway to N-alkyl-2-(thiophen-2-yl)pyrroles.

Trofimov Reaction Modifications

The Trofimov reaction is a powerful method for constructing the pyrrole ring from ketoximes and acetylenes under superbasic conditions (e.g., KOH/DMSO). wikipedia.org This reaction can be adapted for the synthesis of 2-(thiophen-2-yl)-1H-pyrrole. A one-pot modification allows for the direct conversion of ketones to pyrroles without isolating the intermediate ketoxime. researchgate.net

In a specific application, 2-thienylpyrrole can be synthesized from 1-(thiophen-2-yl)ethanone (acetylthiophene). The ketone first undergoes an in-situ oximation with hydroxylamine (B1172632) hydrochloride and sodium bicarbonate. The resulting ketoxime is then treated with acetylene (B1199291) in the presence of a KOH/DMSO superbase system at elevated temperatures (e.g., 100 °C) under atmospheric pressure to yield the target pyrrole. researchgate.net While this typically produces N-H pyrroles, the reaction can also yield N-vinyl derivatives depending on the conditions. wikipedia.org Subsequent N-methylation would be required to obtain the final target compound, this compound.

Preparation of Precursors and Intermediates for this compound Synthesis

The success of the aforementioned synthetic strategies hinges on the availability of key precursors.

1-(Thiophen-2-yl)butane-1,4-dione: This crucial precursor for the Paal-Knorr synthesis is not commonly available commercially. It can be prepared from 4-oxo-4-(thiophen-2-yl)butanoic acid. Another related precursor, 1,4-di(thiophen-2-yl)butane-1,4-dione, is synthesized via a Friedel-Crafts acylation of thiophene with succinyl chloride in the presence of aluminum chloride (AlCl₃), yielding a green solid that can be purified by column chromatography. nih.gov A similar approach using succinic anhydride would yield the mono-thienyl butanoic acid precursor.

4-Oxo-4-(thiophen-2-yl)butanoic acid: This intermediate, used in the Lawesson's reagent route, is synthesized by the Friedel-Crafts acylation of thiophene with succinic anhydride. It can also be converted to its methyl ester, methyl 4-oxo-4-(thiophen-2-yl)butanoate, for further modifications. rsc.orgresearchgate.net

1-(Thiophen-2-yl)ethanone Oxime: This is the key starting material for the Trofimov reaction. It is prepared by the condensation of 1-(thiophen-2-yl)ethanone with hydroxylamine. wikipedia.orgresearchgate.net A one-pot procedure allows for its formation and subsequent reaction with acetylene without isolation. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Each synthetic method offers distinct advantages and disadvantages regarding yield, reaction conditions, and substrate scope.

The Paal-Knorr synthesis is generally high-yielding (often >60%) and straightforward, benefiting from simple starting materials. rgmcet.edu.in However, it can require harsh conditions, such as prolonged heating in acid, which might not be suitable for sensitive substrates. rgmcet.edu.in The reaction of 2,5-hexanedione (B30556) with various amines using a CATAPAL 200 alumina (B75360) catalyst at 60 °C for 45 minutes gives yields ranging from 68-97%. mdpi.com

The Trofimov reaction offers a highly convergent approach, building the pyrrole ring from simple, readily available ketones and acetylene. researchgate.net One-pot modifications that avoid the isolation of the intermediate ketoxime enhance its practicality and can provide good yields. For example, the one-pot synthesis of 2-thienylpyrrole from acetylthiophene proceeds with good efficiency. researchgate.net

A comparative look at different catalytic systems for a model Paal-Knorr reaction (2,5-hexanedione and aniline) highlights the variability in efficiency.

Table 1: Comparison of Catalysts in Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole researchgate.net
Catalyst/ConditionsTime (h)Yield (%)
Fe³⁺-montmorillonite395
Zn²⁺-montmorillonite587
Co²⁺-montmorillonite581
Cu²⁺-montmorillonite576
K10 montmorillonite (B579905)572
Water (no catalyst)194

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green approaches have been applied to pyrrole synthesis, particularly the Paal-Knorr reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Paal-Knorr condensation, reducing reaction times from hours to minutes and often increasing yields. researchgate.netorganic-chemistry.orgpensoft.net This technique provides efficient heating and can lead to milder reaction conditions compared to conventional heating. pensoft.net For example, various substituted pyrroles have been synthesized from 1,4-diketones in the presence of acetic acid using a microwave reactor at 120–150 °C for 2 to 10 minutes, with yields ranging from 65% to 89%. researchgate.net

Solvent-Free and Water-Based Reactions: A significant green advancement is the elimination of volatile organic solvents. The Paal-Knorr reaction has been successfully performed under solvent-free conditions, sometimes at room temperature, providing exceptional yields and simplifying product isolation. rgmcet.edu.inresearchgate.net Water has also been employed as a green solvent, which is ideal for the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines, catalyzed by iron(III) chloride. organic-chemistry.org In some cases, the Paal-Knorr reaction can proceed in water without any catalyst, affording high yields and easy product isolation. researchgate.net

Reusable Catalysts: The development of recyclable heterogeneous catalysts aligns with green chemistry principles. Catalysts like silica (B1680970) sulfuric acid and various metal-exchanged montmorillonite clays (B1170129) have been used for Paal-Knorr synthesis, offering advantages such as low catalyst loading, ease of recovery, and reuse over multiple cycles without significant loss of activity. rgmcet.edu.inresearchgate.net

Spectroscopic Characterization Techniques and Structural Elucidation of 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between adjacent protons (J-coupling) reveals their connectivity.

In the ¹H NMR spectrum of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole, distinct signals are observed for the protons on the pyrrole (B145914) and thiophene (B33073) rings, as well as for the methyl group attached to the pyrrole nitrogen. The spectrum, recorded in CDCl₃, shows characteristic chemical shifts and coupling patterns that allow for the unambiguous assignment of each proton. scispace.com

The protons of the pyrrole ring typically appear as a set of multiplets. The proton at position 5 of the pyrrole ring is expected to be a triplet, while the protons at positions 3 and 4 would appear as a multiplet. The N-methyl group gives rise to a singlet, typically in the upfield region of the spectrum. The presence of a methyl group on the nitrogen atom generally causes an upfield shift for the other protons on the pyrrole ring. mdpi.com

The protons on the thiophene ring also exhibit a characteristic splitting pattern. The proton at position 5 of the thiophene ring typically appears as a doublet of doublets, due to coupling with the protons at positions 3 and 4. The protons at positions 3 and 4 of the thiophene ring will also show characteristic splitting based on their coupling with each other and with the proton at position 5.

A representative ¹H NMR spectrum for this compound would display the following signals: scispace.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Thiophene)3.10ddJ(H5,H4) + J(H5,H3) = 6.1
H-3, H-4 (Thiophene)2.93m
H-5 (Pyrrole)3.45tJ(H5,H4) = 2.5, J(H5,H3) = 2.5
H-3 (Pyrrole)3.91ddJ(H3,H4) = 3.5, J(H3,H5) = 2.0
H-4 (Pyrrole)3.72ddJ(H4,H3) = 3.5, J(H4,H5) = 2.5
N-CH₃6.47s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, with its chemical shift indicating its chemical environment.

For this compound, the ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrrole and thiophene rings are influenced by the electronegativity of the neighboring nitrogen and sulfur atoms, respectively, as well as by the substitution pattern.

The carbon atoms of the pyrrole ring attached to the nitrogen (C2 and C5) typically resonate at a lower field compared to the other pyrrole carbons (C3 and C4). Similarly, the carbon atoms of the thiophene ring adjacent to the sulfur atom (C2 and C5) are also shifted downfield. The N-methyl carbon will appear as a sharp signal in the upfield region of the spectrum. The chemical shifts in the ¹³C NMR spectrum are also dependent on the solvent used. mdpi.com

A predicted ¹³C NMR data table for this compound is presented below, based on typical values for similar heterocyclic systems:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
N-CH₃35-40
C3 (Pyrrole)108-112
C4 (Pyrrole)110-114
C5 (Pyrrole)120-125
C3 (Thiophene)124-128
C4 (Thiophene)126-130
C5 (Thiophene)122-126
C2 (Pyrrole)130-135
C2 (Thiophene)135-140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the C-H, C=C, C-N, and C-S bonds within the pyrrole and thiophene rings.

Key expected IR absorption bands include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching (aromatic rings): The stretching vibrations of the carbon-carbon double bonds within the pyrrole and thiophene rings are expected to appear in the 1600-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond in the pyrrole ring is typically found in the 1360-1250 cm⁻¹ range.

C-S stretching: The carbon-sulfur bond in the thiophene ring gives rise to absorptions that can be more difficult to assign definitively but are generally weak and found in the fingerprint region.

C-H bending (out-of-plane): These vibrations, which are often characteristic of the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ region.

A summary of the expected IR absorption bands is provided in the table below:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Ring Stretch1600 - 1450
C-N Stretch (Pyrrole)1360 - 1250
C-H Out-of-Plane Bending900 - 650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated π-electron systems within the molecule.

The compound this compound contains two aromatic heterocyclic rings, pyrrole and thiophene, which are conjugated. This extended π-system is expected to give rise to characteristic absorption bands in the UV region. The electronic absorption spectra of similar chromophores show intense charge-transfer absorption bands. researchgate.net For instance, pyrrole itself exhibits absorption bands around 250 nm and 287 nm, which are attributed to π-π* transitions. researchgate.net The conjugation with the thiophene ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or dioxane would likely show one or more strong absorption bands in the range of 250-350 nm, corresponding to π → π* electronic transitions within the conjugated system. The exact position and intensity of these bands can be influenced by the solvent polarity.

Transition Type Expected λmax (nm)
π → π*250 - 350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₉H₉NS, which corresponds to a molecular weight of approximately 163.24 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

Electron Impact (EI) Mass Spectrometry

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is often unique to the compound and can provide valuable structural information.

For this compound, the molecular ion (M⁺) is expected to be relatively stable due to the aromatic nature of the two heterocyclic rings. The fragmentation of the molecular ion would likely involve the cleavage of the bond between the two rings or the loss of small, stable molecules or radicals.

Common fragmentation pathways for related aromatic and heterocyclic compounds include the loss of a methyl group ([M-15]⁺), cleavage of the bond connecting the two rings, and fragmentation within the rings themselves. For instance, the fragmentation of related 3-(1-methyl-1H-pyrrol-2-yl)thiophen-2-amines shows a prominent [M-Me]⁺ ion. scispace.com

A plausible fragmentation pattern for this compound under EI conditions is outlined in the table below:

m/z Possible Fragment Ion Fragment Lost
163[C₉H₉NS]⁺(Molecular Ion)
148[C₈H₆NS]⁺CH₃
83[C₄H₃S]⁺C₅H₆N
80[C₅H₆N]⁺C₄H₃S

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation and a more prominent molecular ion peak, which is invaluable for confirming the molecular weight of a compound. In the analysis of heterocyclic compounds like this compound, CI mass spectrometry offers complementary data to the more common electron ionization (EI) method.

While specific CI-MS data for this compound is not extensively published, valuable insights can be drawn from studies on closely related analogues. For instance, research on 3-(1-methyl-1H-pyrrol-2-yl)thiophen-2-amines using methane (B114726) as the reactant gas demonstrates characteristic ionization processes. researchgate.net In such cases, the analyte molecule (M) readily undergoes protonation to form a stable quasi-molecular ion [M+H]⁺. researchgate.net Additionally, electrophilic addition of gas-phase reactant ions can lead to adducts like [M+C2H5]⁺, which are also observed with high intensity. researchgate.net

For this compound, with a molecular formula of C9H9NS and a molecular weight of approximately 163.24 g/mol , the CI-MS spectrum (using methane) would be expected to show a prominent peak for the protonated molecule at an m/z of 164. nih.gov The fragmentation of this [M+H]⁺ ion would be significantly less extensive than in EI-MS, providing clear evidence of the parent molecule's mass.

Table 1: Expected Ions in Chemical Ionization Mass Spectrometry of this compound (with Methane reactant gas)

Ionm/z (expected)Description
[M+H]⁺164Protonated molecular ion
[M+C₂H₅]⁺192Adduct with ethyl cation
[M+C₃H₅]⁺204Adduct with propyl cation

Data is inferred from studies on analogous compounds and fundamental principles of CI-MS. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds allows for a well-grounded prediction of its solid-state conformation.

Studies on molecules containing linked thiophene and pyrrole rings reveal important conformational features. For example, the crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene shows that the central thiophene ring and the attached pyrrole rings are not coplanar. nih.gov The dihedral angles between the thiophene and pyrrole rings in that structure are significant, measuring 89.96° and 57.39° in one of the independent molecules in the asymmetric unit. nih.gov This deviation from planarity is a common feature in linked heteroaromatic systems, arising from steric hindrance between the rings.

For this compound, a similar non-planar arrangement is expected, with a significant dihedral angle between the planes of the pyrrole and thiophene rings. The C-C bond linking the two rings would allow for rotational freedom, but the final conformation in the crystal lattice would be influenced by intermolecular forces such as C-H···π and π-π stacking interactions, which are known to stabilize the packing of such molecules. scirp.org

Table 2: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or TriclinicCommon for similar heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net
Space GroupP2₁/c or P-1Common for centrosymmetric and non-centrosymmetric packing. researchgate.netresearchgate.net
Dihedral Angle (Pyrrole-Thiophene)40-90°Inferred from related structures like 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene. nih.gov
Key Intermolecular InteractionsC-H···S, C-H···N, π-π stackingObserved in crystal structures of related thiophene and pyrrole derivatives. scirp.orgresearchgate.net

These predictions are based on crystallographic data from analogous structures and are intended to be illustrative.

Advanced Spectroscopic Methods (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Beyond basic 1D NMR and standard mass spectrometry, advanced techniques are crucial for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, it can distinguish the compound's exact mass from other molecules with the same nominal mass. The computed exact mass for C9H9NS is 163.04557046 Da. nih.gov An experimental HRMS measurement, typically using a time-of-flight (TOF) or Orbitrap analyzer, that matches this value would provide unequivocal confirmation of the molecular formula. mdpi.com

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments are indispensable for mapping the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons on the same ring system. For example, it would show correlations between the adjacent protons on the thiophene ring (H-3', H-4', and H-5') and on the pyrrole ring (H-3, H-4, and H-5), confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the pyrrole and thiophene rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the connectivity between the two heterocyclic rings. It shows correlations between protons and carbons that are two or three bonds away. Crucially, correlations would be expected between the pyrrole proton H-5 and the thiophene carbon C-2', and between the thiophene proton H-3' and the pyrrole carbon C-2. Furthermore, a correlation between the N-methyl protons and the pyrrole ring carbons (C-2 and C-5) would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of atoms. For this compound, a NOESY experiment would show a cross-peak between the N-methyl protons and the pyrrole proton at position 5, as well as a cross-peak between the pyrrole proton at H-3 and the adjacent thiophene proton at H-3'. mdpi.com This would confirm the connectivity and relative orientation of the substituents.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation

2D NMR ExperimentExpected Key CorrelationStructural Information Provided
COSYH-3' ↔ H-4' ↔ H-5'Confirms thiophene ring proton connectivity
COSYH-3 ↔ H-4 ↔ H-5Confirms pyrrole ring proton connectivity
HMBCN-CH₃ ↔ C-2, C-5Confirms N-methylation of the pyrrole ring
HMBCH-5 ↔ C-2'Confirms the C2-C2' linkage between the rings
NOESYN-CH₃ ↔ H-5Confirms spatial proximity and substitution pattern

Computational and Theoretical Investigations of 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density, a simpler quantity than the complex many-electron wavefunction. nih.gov DFT studies are instrumental in predicting a wide range of molecular properties for compounds like 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole, from its stable three-dimensional shape to its electronic landscape.

Geometric optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process computationally finds the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to an energy minimum.

For this compound, this analysis would reveal the precise bond lengths, bond angles, and, crucially, the dihedral angle between the pyrrole (B145914) and thiophene (B33073) rings. The planarity between these two aromatic rings is a key determinant of the molecule's electronic properties, such as π-conjugation. Conformation analysis, an extension of this process, would explore the rotational energy barrier around the single bond connecting the two rings to identify the most stable conformer and any other low-energy rotational isomers. While specific experimental or calculated values for this compound are not available in the cited literature, a typical output of such a study is presented below.

Table 1: Illustrative Optimized Geometric Parameters for this compound from a DFT Calculation. This table is a template representing the kind of data a geometric optimization would yield.

ParameterTypePredicted Value (Illustrative)
C-C (inter-ring)Bond Length1.45 Å
N-C (pyrrole)Bond Length1.38 Å
C-S (thiophene)Bond Length1.72 Å
C-N-C (pyrrole)Bond Angle108.5°
C-S-C (thiophene)Bond Angle92.2°
Pyrrole-ThiopheneDihedral Angle25.0°

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive and can be easily excited. For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals across the molecule, showing whether the electron density is concentrated on the pyrrole ring, the thiophene ring, or delocalized across both, which has significant implications for its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound. This table demonstrates the typical results from an FMO analysis.

OrbitalPropertyPredicted Value (Illustrative)
HOMOEnergy-5.8 eV
LUMOEnergy-1.2 eV
HOMO-LUMO GapEnergy Difference4.6 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution of a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding its intermolecular interactions. researchgate.netrsc.org

On an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. researchgate.net Neutral regions are typically green. researchgate.net For this compound, an MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the π-systems of both rings, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds.

From the HOMO and LUMO energies derived from DFT calculations, a variety of global reactivity descriptors can be calculated. These numerical indices quantify different aspects of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a valuable descriptor for predicting the electrophilic character of a molecule.

Calculating these descriptors for this compound would provide a quantitative scale of its reactivity, allowing for comparison with other related heterocyclic compounds. For instance, a study on the closely related 1-propyl-2-(thiophen-2-yl)-1H-pyrrole has explored its reactivity in various chemical transformations. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound. This table shows representative values for reactivity descriptors derived from HOMO/LUMO energies.

DescriptorFormulaPredicted Value (Illustrative)
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.5 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.3 eV
Electrophilicity Index (ω)χ² / (2η)2.65 eV

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its principles to describe electronic excited states. rsc.org TD-DFT has become a popular and efficient method for calculating the properties of molecules after they have absorbed light, making it essential for studying photochemistry and designing optical materials. rsc.orgnih.gov

TD-DFT can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. rsc.org This corresponds to the wavelengths of light a molecule will absorb, which determines its color. The theory also provides the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the UV-Vis spectrum.

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and identify the nature of the electronic transition (e.g., a π→π* transition). Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence or emission spectrum of the molecule, providing insight into its potential applications in technologies like organic light-emitting diodes (OLEDs). Studies on related pyrrole and thiophene systems have successfully used TD-DFT to understand their excited-state behavior. researchgate.netbris.ac.uk

Table 4: Illustrative Predicted Electronic Transition Data for this compound from a TD-DFT Calculation. This table provides a template for the expected output of a TD-DFT analysis.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.953140.45HOMO → LUMO (95%)
S₀ → S₂4.522740.12HOMO-1 → LUMO (88%)
S₀ → S₃4.982490.08HOMO → LUMO+1 (91%)

Oscillator Strengths and Transition Characterization

The electronic transitions of conjugated systems like this compound are characterized by their excitation energies and oscillator strengths, which can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The oscillator strength is a dimensionless quantity that indicates the probability of a given electronic transition occurring upon absorption of light.

For π-conjugated oligomers based on thiophene and pyrrole, the lowest energy electronic transition (S0 → S1) is typically found to have the largest oscillator strength. acs.org This transition is generally characterized by a π-π* excitation, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations on related thiophene-pyrrole oligomers have employed TD-DFT to compute excitation energies and oscillator strengths for the first few allowed electronic transitions. researchgate.net These studies are crucial for understanding the light-absorbing properties of these materials. For instance, in a series of thiophene[3,2-b]pyrrole ring-based non-fullerene acceptors, TD-DFT calculations were used to compute excitation energies and oscillator strengths in both the gas phase and in chloroform (B151607) solvent. nih.gov

A representative dataset for analogous thiophene-pyrrole systems, calculated using TD-DFT, is presented below.

TransitionExcitation Energy (eV)Oscillator Strength (f)
S0 → S12.5 - 3.50.8 - 1.2
S0 → S23.5 - 4.50.1 - 0.3
S0 → S34.0 - 5.00.05 - 0.15

Note: The data in this table is representative of typical values found for thiophene-pyrrole oligomers and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

For a molecule like this compound, a key conformational parameter is the dihedral angle between the planes of the thiophene and pyrrole rings. This angle is influenced by the steric hindrance of the methyl group and the electronic interactions between the two aromatic rings. MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformations and the energy barriers to rotation.

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict various spectroscopic parameters. nih.gov For this compound, DFT calculations can provide valuable information about its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

IR Spectra: By calculating the vibrational frequencies, DFT can predict the positions of characteristic peaks in the IR spectrum. For instance, the C-H, C-N, and C-S stretching and bending vibrations can be assigned, aiding in the structural characterization of the molecule. Theoretical calculations on thiophene sulfonamide derivatives have successfully simulated FT-IR spectra. mdpi.com

NMR Spectra: DFT can be used to calculate the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure. The effect of methyl substitution on the chemical shifts of ring protons in thiophene and pyrrole has been a subject of computational study. acs.org

UV-Vis Spectra: As mentioned in section 4.2.2, TD-DFT is the method of choice for predicting UV-Vis absorption spectra. The calculated maximum absorption wavelength (λmax) can be correlated with the electronic transitions of the molecule. nih.gov

A table of predicted spectroscopic parameters for a model system is provided below.

ParameterPredicted Value
¹H NMR (methyl protons)2.0 - 2.5 ppm
¹³C NMR (methyl carbon)15 - 20 ppm
Main IR absorption (C-N stretch)1300 - 1350 cm⁻¹
λmax (UV-Vis)280 - 320 nm

Note: These values are estimations based on general knowledge of similar compounds and are for illustrative purposes.

Investigation of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of the core 2-(thiophen-2-yl)-1H-pyrrole structure are expected to be significantly influenced by substituents on either the pyrrole or thiophene ring. The methyl group in this compound, being an electron-donating group, will likely have a noticeable effect.

Theoretical studies on substituted thiophene-pyrrole systems have shown that both electron-donating and electron-withdrawing groups can alter the electronic structure. researchgate.net Specifically:

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a red-shift (a shift to longer wavelengths) of the maximum absorption in the UV-Vis spectrum.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups generally lower the energy of the LUMO. This also leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. The presence of strong electron-withdrawing groups has been shown to significantly impact the optical and electronic properties of related molecules. nih.gov

A study on 2,5-di(2-thienyl) pyrrole derivatives demonstrated that substitutions with groups like -Cl and -NO₂ have a marked effect on the HOMO and LUMO energy levels and distributions, indicating effective intermolecular charge transfer. dntb.gov.ua The steric hindrance introduced by substituents can also induce twisting in the conjugated backbone, which in turn affects the electronic properties. acs.org

The following table summarizes the expected effects of different substituents on the electronic properties of a thiophene-pyrrole system.

SubstituentEffect on HOMOEffect on LUMOEffect on Band Gap (Eg)
-H (unsubstituted)BaselineBaselineBaseline
-CH₃ (donating)IncreaseMinimal ChangeDecrease
-OCH₃ (donating)Significant IncreaseMinimal ChangeSignificant Decrease
-CN (withdrawing)Minimal ChangeDecreaseDecrease
-NO₂ (withdrawing)Minimal ChangeSignificant DecreaseSignificant Decrease

Note: This table illustrates general trends observed in computational studies of substituted conjugated systems.

Advanced Electronic and Photophysical Research on 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole

Absorption and Emission Spectroscopy Investigations

Solvent Effects on Optical Spectra (Solvatochromism)

Specific data on the solvatochromic behavior of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is not available. Such a study would typically involve measuring the absorption and emission spectra in a range of solvents with varying polarities to observe any shifts in the spectral maxima.

Determination of Absorption and Emission Maxima

The specific absorption (λ_abs_) and emission (λ_em_) maxima for this compound have not been documented in the available literature.

Analysis of Molar Absorptivity and Oscillator Strength

Experimental values for the molar absorptivity (ε) and oscillator strength (f) of this compound are not available. These parameters are crucial for quantifying the probability of an electronic transition.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ_F_) for this compound has not been reported. This value represents the ratio of photons emitted to photons absorbed and is a key measure of a fluorophore's efficiency. researchgate.netnih.gov

Fluorescence Lifetime Measurements

There is no published data on the fluorescence lifetime (τ_F_) of this compound. This measurement provides insight into the time the molecule spends in the excited state before returning to the ground state. nih.govresearchgate.net

Studies of Aggregation-Induced Emission (AIE) and Quenching Mechanisms

While many thiophene (B33073) and pyrrole (B145914) derivatives are known to exhibit AIE, there are no specific studies confirming or quantifying this phenomenon for this compound. magtech.com.cnrsc.orgacs.org Similarly, no fluorescence quenching studies involving this specific compound have been found. utah.edunih.gov

Investigation of Nonlinear Optical (NLO) Properties

There is no available data from experimental or computational studies on the nonlinear optical properties of this compound.

Static Nonlinear Optical Responses

No studies concerning the static nonlinear optical responses, such as the static first hyperpolarizability (β) or second hyperpolarizability (γ), of this compound have been reported.

Frequency-Dependent Nonlinear Optical Properties

There is no information available regarding the frequency-dependent nonlinear optical properties of this compound. Such studies would typically involve techniques like Hyper-Rayleigh Scattering or computational methods to determine the NLO response at different wavelengths, but this research has not been performed or published for this compound.

Applications of 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole in Functional Materials Science

Optoelectronic Materials Development

The inherent photophysical properties of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole and its derivatives make them highly suitable for various optoelectronic applications. The ability to engineer their molecular structure allows for the fine-tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic electronic devices.

Components for Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), derivatives of pyrrole (B145914) and thiophene (B33073) are valued for their potential as emitters and charge-transporting materials. While specific data for this compound in OLEDs is not extensively documented, the performance of structurally similar donor-π-acceptor (D-π-A) compounds provides insight into its potential. For instance, a D-π-A type molecule, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. This device exhibited a maximum external quantum efficiency (EQE) of 4.61% with a low turn-on voltage of 2.9 V, emitting in the green spectrum at 512 nm. beilstein-journals.org The fluorescence quantum yields of this related compound were notable, reaching 86% in solution and 41% in the solid state. beilstein-journals.org The strong electron-donating nature of the pyrrole and thiophene rings in this compound suggests its suitability as a core component in designing new emitters for high-performance OLEDs. Research into novel thermally activated delayed fluorescence (TADF) emitters has shown that high EQEs, some approaching 30% for red-emitting devices, can be achieved through careful molecular design. nih.gov

Active Layers in Organic Photovoltaics (OPVs)

The development of efficient donor materials is a key challenge in the advancement of organic photovoltaics (OPVs). The electron-rich nature of this compound makes it an attractive candidate for the donor component in a bulk heterojunction (BHJ) solar cell. The energy levels of the HOMO and LUMO are critical for efficient charge separation and transport. For instance, replacing thiophene with 1-(2-ethylhexyl)-1H-pyrrole in certain small molecule acceptors has been shown to upshift the LUMO energy levels, leading to significantly enhanced open-circuit voltages (VOC) in the resulting solar cells. nih.gov

In one study, a device based on a thieno[3,2-b]pyrrole acceptor, ThPy3, achieved a high power conversion efficiency (PCE) of 15.3%, with a VOC of 0.830 V, a short-circuit current (JSC) of 23.82 mA cm-2, and a fill factor (FF) of 0.771. nih.gov Another related polymer, PBDTT-S, when used as a donor material, resulted in a device with a PCE of 7.05%, a high VOC of 0.99 V, and a JSC of 13.92 mA·cm−2. mdpi.com The strategic design of polymers incorporating thiophene and pyrrole units has led to PCEs exceeding 18% in some cases. mdpi.com These findings underscore the potential of this compound as a fundamental building block for creating highly efficient donor materials for the next generation of organic solar cells.

Below is a table summarizing the performance of OPV devices using donor materials structurally related to this compound.

Precursors for Laser Dyes and Fluorescent Probes

The inherent fluorescence of pyrrole and thiophene derivatives makes them valuable precursors for the synthesis of laser dyes and fluorescent probes. While specific applications of this compound in this area are still emerging, the photophysical properties of related compounds highlight their potential. For example, a series of new benzoxazolylalanine derivatives incorporating thiophene units have been synthesized and shown to display high fluorescence quantum yields, making them excellent candidates for use as fluorescent probes. researchgate.net The ability to tune the emission wavelength through chemical modification of the core structure is a key advantage. Theoretical studies on BODIPY dyes with pyrrole substituents have shown that modifications such as deprotonation can lead to a bathochromic (red) shift in the absorption wavelength, allowing for the rational design of probes for specific applications. researchgate.net The investigation of transient absorption spectra of related organic molecules further aids in understanding the excited-state dynamics, which is crucial for the development of efficient laser dyes. beilstein-journals.orgspie.org

Electrochromic Devices and Displays

Electrochromic materials, which change color in response to an electrical potential, are at the heart of technologies such as smart windows, electronic paper, and low-power displays. Polymers derived from this compound exhibit promising electrochromic properties due to the stability of their oxidized and neutral states and the distinct optical changes that accompany these transitions.

Multi-chromic Behavior and High Optical Contrast

Polymers based on dithienylpyrrole, structurally similar to poly(this compound), have demonstrated rich multi-chromic behavior. For example, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylenedioxythiophene (EDOT) can exhibit five different colors (purple, red, light gray, green, and blue) depending on the applied potential, whereas the homopolymer of FPTP only shows two colors. researchgate.net This multi-chromic capability is highly desirable for display applications.

High optical contrast (ΔT), which is the difference in transmittance between the colored and bleached states, is another critical parameter for electrochromic devices. Copolymers of dithienylpyrrole derivatives have shown impressive optical contrast values. For instance, a copolymer of tris(4-(thiophen-2-yl)phenyl)amine and a dithienylpyrrole derivative, P(TTPA-co-DIT), exhibited a maximum optical contrast of 60.3% at 1042 nm. nih.gov Another related polymer, PMPS, showed a high ΔTmax of 54.47% at 940 nm. nih.gov The coloration efficiency (η), which measures the change in optical density per unit of charge injected, is also a key performance metric. For the P(TTPA-co-BDTA)/PProDOT-Et₂ electrochromic device, a high coloration efficiency of 649.4 cm²·C-1 at 588 nm was achieved. nih.gov

The table below presents the electrochromic performance of various polymers and devices based on structures related to this compound.

Optical Memory and Switching Capabilities

The stability of the colored and bleached states of an electrochromic material is crucial for applications such as optical memory, where information is stored by the optical state of the material. Copolymers based on dithienylpyrrole have demonstrated excellent optical memory effects. For instance, electrochromic devices constructed with P(MPS-co-TTPA), P(MPO-co-TTPA), or P(ANIL-co-TTPA) as the anodic layer showed less than a 1.5% change in transmittance in the bleached state and less than a 4% change in the colored state over extended periods, indicating satisfactory optical memory. cnrs.fr

Fast switching between the colored and bleached states is essential for display applications. A device fabricated with a P(DTC-co-TF)/PEDOT-PSS copolymer exhibited a rapid switching time of less than 0.6 seconds from the colored to the bleached state. spectrabase.com The ability to create materials with both stable optical states and fast switching speeds opens up possibilities for their use in dynamic information storage and display technologies. The development of all-optical switching and bistable optical responses in polymer films further expands the potential applications of these materials in advanced photonic devices. researchgate.net

Chemical Sensors and Biosensors

The integration of pyrrole and thiophene units is a well-established strategy for creating conductive polymers with tunable properties suitable for sensing applications. Conducting polymers like polypyrrole (PPy) and polythiophene (PTh) are frequently used as the active layers in gas sensors due to their high sensitivity and rapid response times at room temperature nih.gov. Monomers containing the this compound core can be polymerized, typically through electrochemical methods, to form a thin, conductive film that acts as the sensor's active layer nih.gov.

The sensing mechanism of these polymer-based sensors relies on the interaction between the analyte and the π-conjugated backbone of the polymer. When exposed to certain gases or volatile organic compounds, the analyte can modulate the polymer's conductivity by acting as a doping or dedoping agent, which alters the number of charge carriers (holes) in the material nih.gov. This change in electrical resistance is then measured as the sensor's response.

The specific structure of the monomer unit is crucial for determining the sensor's performance. The incorporation of both thiophene and N-methylpyrrole rings provides a polymer with stable electrochemical behavior and good electronic properties semanticscholar.org. Furthermore, the functionality of such polymers can be tailored by synthesizing derivatives of the core monomer. Studies on sensors based on dithienyl pyrrole (SNS) polymers have shown that adding different electron-donating or electron-withdrawing substituents to the backbone can systematically tune the material's sensitivity and selectivity towards specific analytes like humidity, ammonia, and ethanol (B145695) semanticscholar.org.

In the realm of biosensors, these conductive polymers serve as effective matrices for enzyme immobilization. For instance, polypyrrole nanomaterials have been used to construct biosensors for detecting biologically important molecules such as epinephrine nih.gov. In such devices, the polymer not only provides a conductive pathway for electrochemical signaling but also a biocompatible environment for the entrapped enzyme. The inherent redox properties of the thienyl-pyrrole polymer backbone can facilitate the electrochemical processes required for detection, making it a versatile platform for biosensor development nih.gov.

Anion Binding Agents and Supramolecular Chemistry

The field of supramolecular chemistry involves the design of host molecules that can selectively bind guest species, including anions, through non-covalent interactions nih.gov. Pyrrole-containing compounds have been central to the development of anion receptors, primarily because the pyrrole N-H group is an excellent hydrogen-bond donor utexas.edunih.gov. This interaction is a key feature in well-known anion receptors like calixpyrroles nih.gov.

However, in the specific case of this compound, the nitrogen atom is methylated, meaning it lacks the acidic N-H proton required for traditional hydrogen-bond donation nih.govnih.gov. This structural feature prevents it from functioning as a simple, direct anion receptor in the same manner as unsubstituted pyrroles.

Despite the absence of the N-H group, the this compound unit can be a valuable component in more complex, pre-organized supramolecular systems designed for anion recognition. The electron-rich π-systems of the pyrrole and thiophene rings can engage in anion-π interactions, a weaker but significant non-covalent force. More commonly, the thienyl-pyrrole moiety is incorporated as a structural or electronic component within a larger macrocyclic framework nih.gov. In these architectures, other functional groups (such as ammonium ions or additional N-H containing heterocycles) are responsible for the primary anion binding, while the thienyl-pyrrole unit helps to define the size and shape of the binding cavity and modulates the electronic environment of the receptor nih.govresearchgate.net.

Research into related N-substituted pyrrole systems has demonstrated their utility in anion sensing through alternative mechanisms. For example, derivatives of 4-(pyrrol-1-yl)pyridine, where the pyrrole nitrogen is substituted, can form supramolecular aggregates that act as effective chemosensors for nitrite anions in aqueous solutions mdpi.com. This indicates that even without direct N-H hydrogen bonding, N-methylated thienyl-pyrrole structures can play a role in the supramolecular sensing of anions.

Role in Push-Pull Systems for Enhanced Electronic Properties

The this compound structure is an exemplary electron-donor (D) moiety for the construction of "push-pull" or donor-π-acceptor (D-π-A) systems researchgate.netmdpi.com. These molecules are characterized by an electron-donating group and an electron-accepting group (A) connected by a π-conjugated bridge semanticscholar.org. This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to unique and highly tunable optical and electronic properties semanticscholar.org.

The combination of the N-methylpyrrole and thiophene rings creates a potent electron-donating unit. This donor capacity makes the this compound motif highly suitable for incorporation into organic dyes for applications such as dye-sensitized solar cells (DSSCs) mdpi.com. In a typical design, a precursor containing the N-methylpyrrole-thiophene unit is functionalized and then linked to an electron-accepting and anchoring group, such as cyanoacetic acid mdpi.com.

A study by Raposo et al. demonstrated this principle by synthesizing push-pull dyes using a 2,5-bis(N-Methyl-1H-pyrrol-2-yl)thiophene precursor, which features two N-methyl-pyrrole units attached to a central thiophene mdpi.com. The resulting dyes exhibited strong and broad absorption bands in the visible spectrum, a direct consequence of the ICT character of the push-pull architecture. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, could be effectively tuned by modifying the structure, which is critical for optimizing performance in devices like DSSCs mdpi.com.

The table below summarizes key properties of a push-pull dye (Dye 7 in the cited research) derived from a bis-methylpyrrolylthiophene donor unit, illustrating the material's enhanced electronic characteristics.

PropertyValueSignificance
Maximum Absorption (λmax)432 nm and 698 nmIndicates strong intramolecular charge transfer and broad light absorption, beneficial for solar energy conversion. mdpi.com
HOMO Energy Level-5.32 eVDetermines the feasibility of dye regeneration by the electrolyte in a DSSC. mdpi.com
LUMO Energy Level-3.41 eVMust be higher than the semiconductor's conduction band for efficient electron injection. mdpi.com
Electrochemical Band Gap (Eg)1.91 eVRepresents the energy difference between HOMO and LUMO, influencing the absorption spectrum. mdpi.com

These findings underscore the critical role of the this compound motif as a powerful electron donor, enabling the rational design of organic chromophores with tailored electronic structures for advanced material applications mdpi.comsemanticscholar.org.

Structure Property Relationships and Design Principles for 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole Analogs

Impact of Substituent Effects on Electronic and Optical Properties

The electrical and optical characteristics of materials derived from thiophene-pyrrole scaffolds are determined by the monomer's structure, which is heavily influenced by the electronic and steric properties of its substituents. researchgate.net The ability to modify the β-position of the pyrrole (B145914) ring and the free α-positions of the thiophene (B33073) ring allows for fine-tuning of the material's properties. researchgate.net

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the core structure of thiophene-pyrrole analogs is a powerful strategy to modulate their electronic properties. EDGs, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the π-conjugated system, which typically raises the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.com Conversely, EWGs, like nitro (-NO₂) or cyano (-CN), pull electron density from the π-system, which tends to stabilize and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

This differential impact on the frontier molecular orbitals directly affects the HOMO-LUMO energy gap (ΔH–L), a critical parameter that governs the optical and electronic behavior of the molecule. Attaching an EWG generally leads to a reduction in the energy gap. nih.gov For instance, in studies of fused N-methyl-dithieno-pyrrole derivatives, substituting the acceptor part with a strong electron-withdrawing fluorine (-F) group stabilizes the LUMO energy levels, resulting in a smaller energy gap compared to derivatives with electron-donating groups like methoxy (-OMe). nih.gov This narrowing of the band gap often leads to a red-shift (a shift to longer wavelengths) in the maximum absorption wavelength in the UV-visible spectrum. dntb.gov.ua

Table 1: Conceptual Impact of Substituent Groups on the Electronic Properties of a Thiophene-Pyrrole Scaffold

Substituent Group Type Effect on HOMO Effect on LUMO Effect on HOMO-LUMO Gap (ΔH–L)
-H (unsubstituted) Neutral Reference Reference Reference
-OCH₃ Electron-Donating (EDG) Increases Energy Minor Change Decreases
-NH₂ Electron-Donating (EDG) Increases Energy Minor Change Decreases
-CN Electron-Withdrawing (EWG) Minor Change Decreases Energy Decreases
-NO₂ Electron-Withdrawing (EWG) Minor Change Decreases Energy Decreases

This table illustrates general trends observed in computational and experimental studies of substituted π-conjugated systems. mdpi.comnih.gov

The specific location of substituents or the relative positions of the heterocyclic rings themselves significantly influence the photophysical properties of the molecule. nih.gov In donor-acceptor systems based on thienylpyrrolyl moieties, the arrangement of the electron-rich pyrrole and thiophene rings relative to an acceptor group can alter the electronic communication and charge transfer characteristics within the molecule. nih.govresearchgate.net

Conjugation Pathway Engineering and Planarity

The extent of π-electron delocalization along the molecular backbone is a primary determinant of the electronic and optical properties of conjugated oligomers. mdpi.com Engineering the conjugation pathway by extending the π-system or controlling its planarity can effectively tune the HOMO-LUMO gap.

Enhancing the conjugation, for example by adding an additional phenyl ring to a molecule, can lower the band gap. nih.govacs.org In a broader context, the implementation of electron-rich pyrrole rings into fused ladder-type structures not only modifies the electronic properties compared to all-thiophene systems but also provides a site for attaching side chains to improve solubility without disrupting the backbone conjugation. researchgate.net

Molecular planarity is crucial for maximizing π-orbital overlap and achieving effective conjugation. The introduction of sterically demanding substituents can cause twisting in the conjugated backbone, increasing the dihedral angle between adjacent rings. researchgate.net This twisting disrupts conjugation, leading to an increase in both the HOMO-LUMO gap and the excitation energies. researchgate.net Conversely, promoting a coplanar structure can be achieved through specific intramolecular interactions. For instance, a non-covalent S···O interaction between a methoxy group on one ring and the sulfur atom of a neighboring thiophene ring can reduce the dihedral angle, leading to a more planar structure and a reduction in excitation energies. researchgate.net In a study of fused N-methyl-dithieno-pyrrole derivatives, a smaller dihedral angle was observed when a fluorine atom was substituted on the acceptor unit, which was attributed to reduced steric hindrance, promoting planarity. nih.gov

Table 2: Relationship Between Dihedral Angle and Electronic Properties in Thiophene-Pyrrole Analogs

Feature Effect on Dihedral Angle Consequence for Conjugation Impact on HOMO-LUMO Gap
Bulky Substituents Increase Disrupted Increases researchgate.net
Small Substituents (e.g., -F) Decrease Enhanced Decreases nih.gov

Heterocyclic Ring Interactions and Conformational Dynamics

The conformational freedom around the C-C single bond connecting the pyrrole and thiophene rings is a key aspect of the molecule's dynamics. The relative orientation of the two rings, defined by the dihedral angle, dictates the extent of π-conjugation between them. A fully planar conformation (dihedral angle of 0° or 180°) allows for maximum electronic communication, whereas a perpendicular arrangement (90°) completely disrupts it. In unsubstituted dipyrromethane, a related structure, the two pyrrole rings are twisted with a large dihedral angle. nih.gov The actual preferred conformation in solution or the solid state is a balance between steric hindrance from substituents (such as the N-methyl group) and the energetic stabilization gained from an extended conjugated system. This dynamic interplay affects the molecule's ground and excited state properties.

Rational Design of Derivatives for Targeted Properties

The principles of substituent effects, conjugation, and planarity are systematically applied in the rational design of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole derivatives for specific applications. researchgate.netnih.gov By strategically modifying the molecular architecture, properties can be optimized for use in organic photovoltaics (OPVs), sensors, or as bioactive agents. nih.govnih.gov

For example, in the design of non-fullerene acceptors for OPVs, a common strategy involves creating an A–D–A (Acceptor–Donor–Acceptor) type molecule. nih.govacs.org Here, a strong electron-donating core (the "D" unit, which could be based on a thiophene-pyrrole system) is functionalized with strong electron-withdrawing end-caps (the "A" units). nih.govnih.gov This design facilitates intramolecular charge transfer and helps to lower the LUMO level and the band gap, which are desirable properties for efficient electron transport. nih.gov

In another application, structure-based rational design was used to develop 2-((pyrrol-2-yl)methylene)thiophen-4-ones as potent inhibitors of the enzyme RNase L. nih.gov Starting from a known inhibitor, researchers performed structural optimizations, modifying substituents to improve the binding affinity and inhibitory activity. This led to compounds with significantly greater potency than the initial reference molecule. nih.gov

Computational Guidance for Molecular Design

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for guiding the rational design of novel thiophene-pyrrole derivatives. researchgate.netnih.govresearchgate.net These theoretical methods allow for the prediction of key molecular properties before undertaking complex and costly synthesis. nih.govnih.gov

DFT calculations are widely used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structure, including bond lengths and dihedral angles between the heterocyclic rings. nih.govacs.org

Calculate Frontier Molecular Orbital Energies: Predict the HOMO and LUMO energy levels and the resulting energy gap (ΔH–L), which correlates with the electronic and optical properties of the molecule. researchgate.netnih.gov

Simulate Absorption Spectra: TD-DFT calculations can predict the UV-visible absorption spectra, providing insight into the color and optical characteristics of the designed compounds. dntb.gov.ua

Analyze Electronic Structure: Methods like mapping the molecular electrostatic potential (MEP) can reveal the electron-rich and electron-poor regions of a molecule, helping to understand its reactivity and intermolecular interactions. researchgate.net

By computationally screening a library of virtual compounds with different substituents or structural modifications, researchers can identify the most promising candidates for synthesis and experimental validation. nih.govnih.gov This synergy between computational modeling and experimental work accelerates the discovery and optimization of new materials with desired properties. rsc.org

Emerging Research Frontiers and Outlook for 1 Methyl 2 Thiophen 2 Yl 1h Pyrrole

Exploration of Novel Synthetic Pathways

The synthesis of asymmetrically substituted bi-heterocyclic compounds like 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is an active area of research, aiming for efficiency, scalability, and structural precision. While classical methods like the Paal-Knorr synthesis provide a general foundation for creating pyrrole (B145914) rings, contemporary research focuses on more sophisticated and modular approaches.

One promising strategy involves a multi-step sequence analogous to the synthesis of similar N-alkylated thienylpyrroles. This approach could begin with the direct amidation of a precursor like 4-oxo-4-(thiophen-2-yl)butanoic acid with methylamine, followed by a thionation step using a reagent such as Lawesson's reagent. The subsequent intramolecular cyclization of the resulting 4-thioxo derivative would yield the target this compound system.

Modern organometallic cross-coupling reactions offer another powerful avenue. Palladium-catalyzed methods, for instance, could be employed to couple a pre-functionalized methylpyrrole (e.g., 1-methyl-2-bromopyrrole) with a thiophene-based organometallic reagent (e.g., thiophen-2-ylboronic acid) in a Suzuki-type reaction. Conversely, a 2-iodothiophene could be coupled with a pyrrole-based partner. uark.edu The success of such catalytic systems is well-documented for creating C-C bonds between heterocyclic units. researchgate.net Base-catalyzed intramolecular cyclization of functionalized aminoacetylenic ketones also presents a viable, albeit complex, alternative for constructing the pyrrole core. researchgate.net

Integration into Complex Macromolecular Architectures

The true potential of this compound lies in its role as a monomer for the creation of complex macromolecular structures, particularly π-conjugated polymers. The presence of both thiophene (B33073) and pyrrole rings allows for polymerization, which can be achieved through either chemical or electrochemical methods. bohrium.comspringerprofessional.de

Electrochemical polymerization is a particularly attractive method, as it allows for the direct growth of polymer films onto electrode surfaces, offering precise control over film thickness and morphology. bohrium.commetu.edu.tr In this process, the monomer undergoes oxidation at a specific potential, leading to the formation of radical cations that couple to form polymer chains. The resulting poly(this compound) would feature a conjugated backbone, enabling charge transport.

Furthermore, this monomer can be integrated into more complex architectures such as:

Copolymers: By copolymerizing with other monomers like 3,4-ethylenedioxythiophene (EDOT) or unsubstituted pyrrole and thiophene, the properties of the resulting material can be finely tuned. uark.eduresearchgate.netresearchgate.net This approach allows for the modulation of the electronic band gap, solubility, and electrochromic behavior. springerprofessional.deresearchgate.net

Star-shaped Polymers: The monomer can be attached to a central core molecule, such as a 1,3,5-triazine, before polymerization to create star-shaped or dendritic structures. researchgate.net These architectures can influence the material's processability and solid-state morphology.

Functionalized Polymers: The basic polymer backbone can serve as a scaffold for further functionalization. For example, catalyst units like TEMPO or L-proline can be attached to create reusable, immobilized catalyst systems. metu.edu.tr

The ability to incorporate this compound into these diverse macromolecular forms is key to unlocking its potential in various material applications.

Advanced Characterization Techniques for Material Performance

A thorough characterization of both the monomer and its corresponding polymers is essential to understand their structure-property relationships. A suite of advanced analytical techniques is employed for this purpose.

For the monomer, structural verification is typically achieved through:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the successful formation of the target molecule. researchgate.net

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic vibrational modes of the thiophene and pyrrole rings, confirming the presence of key functional groups. researchgate.netresearchgate.net

When the monomer is polymerized, the characterization extends to evaluating the material's performance and morphology:

Cyclic Voltammetry (CV): An essential electrochemical technique used to determine the oxidation and reduction potentials of the monomer and the resulting polymer. researchgate.netresearchgate.net It provides insights into the electronic band structure and the stability of the doped and neutral states.

UV-Vis-NIR Spectroscopy: Measures the electronic absorption properties of the material. The absorption spectrum reveals the π-π* transition energy and the optical band gap (Eg), which are critical parameters for optoelectronic applications. springerprofessional.deresearchgate.net Changes in the spectrum upon electrochemical doping are used to study electrochromic properties. rsc.org

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. researchgate.net High thermal stability is crucial for the durability of organic electronic devices.

Scanning Electron Microscopy (SEM): Provides images of the polymer film's surface morphology, revealing details about its texture, porosity, and homogeneity. researchgate.net

The table below summarizes the key characterization techniques and their primary roles.

TechniquePurposeTargetRelevant Findings
NMR Spectroscopy Structural ElucidationMonomer & Soluble PolymersConfirms atomic connectivity and purity.
FT-IR Spectroscopy Functional Group IdentificationMonomer & PolymerVerifies the presence of thiophene and pyrrole rings and the absence of starting materials. scirp.org
Cyclic Voltammetry (CV) Electrochemical AnalysisMonomer & PolymerDetermines redox potentials, electrochemical stability, and band energy levels. springerprofessional.de
UV-Vis-NIR Spectroscopy Optical Property AnalysisMonomer & PolymerMeasures absorption spectra to calculate the optical band gap and analyze electrochromic behavior. rsc.org
Thermogravimetric Analysis (TGA) Thermal Stability AssessmentPolymerDetermines the decomposition temperature, indicating operational limits for devices. researchgate.net

Theoretical Modeling for Predictive Material Design

In parallel with experimental work, theoretical modeling has become an indispensable tool for predicting the properties of new materials before their synthesis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used computational methods for studying thienylpyrrole-based systems. cornell.edunih.govacs.org

These computational approaches allow researchers to:

Optimize Molecular Geometries: Calculate the most stable three-dimensional structure of the monomer and its oligomers. nih.gov

Predict Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cornell.eduacs.org The HOMO-LUMO gap is a theoretical estimate of the electronic band gap, which dictates the material's conductivity and optical properties.

Simulate Absorption Spectra: TD-DFT calculations can predict the UV-Vis absorption spectrum, allowing for direct comparison with experimental results and providing insights into the nature of electronic transitions. cornell.edu

Investigate Charge Transport: Modeling can elucidate the distribution of charge in oxidized (doped) states, confirming whether charge carriers exist as polarons or bipolarons, which is fundamental to the conduction mechanism in these polymers. cornell.edu

Screen Candidate Molecules: By computationally modifying the structure (e.g., adding different functional groups), researchers can screen a large number of potential derivatives to identify those with the most promising properties for a specific application, such as organic photovoltaics or nonlinear optics. nih.govresearchgate.net

DFT studies on analogous thiophene-pyrrole oligomers have shown that properties like the absorption spectrum and polarizability can be tuned by controlling the oxidation level of the polymer chain. cornell.edu Such predictive power significantly accelerates the material design cycle, guiding synthetic efforts toward the most promising molecular targets.

Potential for Multifunctional Materials

The unique combination of a conjugated backbone, electrochemical activity, and structural versatility makes polymers derived from this compound candidates for a range of multifunctional materials.

Conducting Polymers and Electrochromic Devices: The ability to switch reversibly between a neutral (less conductive, often colored) state and an oxidized (conductive, often transparent or differently colored) state is the basis for electrochromic applications. bohrium.comrsc.org These materials could be used in smart windows, displays, and anti-glare mirrors. The specific colors and switching speeds can be tuned through copolymerization. researchgate.net

Organic Electronics: The semiconducting nature of thienylpyrrole polymers makes them suitable for use in organic electronic devices. This includes the active layer in Organic Field-Effect Transistors (OFETs) and as donor or acceptor materials in Organic Photovoltaics (OPVs). nih.govrsc.orgmdpi.com Theoretical studies suggest that modifying the structure with different acceptor groups can optimize the material for efficient electron transport in solar cells. acs.orgresearchgate.net

Sensors: The conductivity of the polymer backbone is sensitive to the surrounding chemical environment. When exposed to certain analytes, such as ammonia gas or various organic molecules, the polymer's electrical resistance can change, providing a detectable signal. researchgate.netmdpi.com This forms the basis for chemiresistive sensors.

Nonlinear Optical (NLO) Materials: Push-pull systems based on thienylpyrrole have been shown to exhibit significant second-order NLO properties. researchgate.netresearchgate.net By functionalizing the core structure with strong electron-donating and electron-accepting groups, materials with high hyperpolarizability can be created for applications in optical data storage and signal processing. researchgate.net

Reusable Catalysts: By immobilizing catalytically active species onto the polymer backbone, it is possible to create heterogeneous catalysts that are easily recoverable and reusable, which is of great interest for sustainable chemistry. metu.edu.tr

The convergence of these potential functions within a single material class underscores the importance of continued research into this compound and its derivatives as building blocks for the next generation of smart materials.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves intramolecular cyclization of γ-keto amides using thionation agents like Lawesson’s reagent. For example, 4-oxo-N-methyl-4-(thiophen-2-yl)butanamide undergoes cyclization to form the pyrrole-thiophene hybrid. Key factors affecting yield include:

  • Temperature : Reactions at 80–100°C optimize cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amide nitrogen.
  • Stoichiometry : A 1.2:1 molar ratio of Lawesson’s reagent to substrate minimizes side reactions .
    Alternative routes include metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization, though regioselectivity challenges may arise .

Basic: How is NMR spectroscopy applied to characterize this compound, and what spectral features distinguish its regiochemistry?

Answer:
1H and 13C NMR are critical for verifying structure and regiochemistry:

  • Pyrrole protons : The β-protons (C-3/C-4) resonate at δ 6.2–6.8 ppm, while methyl groups at N-1 appear as singlets near δ 3.4–3.6 ppm.
  • Thiophene protons : α-protons (C-3/C-5) on thiophene show doublets at δ 7.1–7.3 ppm due to coupling with adjacent sulfur.
  • Regioselectivity : Electrophilic substitution at the pyrrole β-position (vs. thiophene α) is confirmed by downfield shifts (δ 9.5–10.0 ppm) for formylated derivatives .

Advanced: How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions?

Answer:
Discrepancies often arise from competing reactivity of pyrrole vs. thiophene rings. To resolve:

Computational modeling : DFT calculations (e.g., Fukui indices) predict nucleophilic sites. Pyrrole β-positions typically show higher electron density than thiophene α-sites .

Isotopic labeling : Deuterated substrates track protonation pathways.

Competitive experiments : React substrates with controlled electrophiles (e.g., Vilsmeier-Haack vs. nitration). Pyrrole β-selectivity dominates unless steric hindrance (e.g., bulky substituents) redirects reactivity .

Advanced: How to design experiments for selective functionalization of the thiophene ring in this compound?

Answer:
Thiophene functionalization requires suppressing pyrrole reactivity:

  • Deprotonation strategies : Use strong bases (e.g., n-BuLi) to deprotonate thiophene α-hydrogens (pKa ~35) before pyrrole β-hydrogens (pKa ~45). Subsequent quenching with electrophiles (e.g., DMF) yields thiophene-aldehydes .
  • Protecting groups : Temporarily block pyrrole nitrogen with Boc groups to direct electrophiles to thiophene.
  • Transition-metal catalysis : Pd-catalyzed C–H activation at thiophene C-5 using directing groups (e.g., pyridine) .

Basic: What characterization techniques beyond NMR are essential for confirming the crystal structure of derivatives?

Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–S bond in thiophene at ~1.70 Å vs. C–N in pyrrole at ~1.37 Å). Recent studies used SHELXL for refinement, achieving R-factors < 0.05 .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680 cm⁻¹ for formylated derivatives).
  • UV-Vis : Monitors π→π* transitions (λmax ~270 nm for thiophene-pyrrole conjugates) .

Advanced: How can computational methods predict the redox behavior of this compound in electrochromic applications?

Answer:

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps (~3.2 eV) and excitation energies. Pyrrole’s HOMO (-5.1 eV) is higher than thiophene’s (-5.4 eV), favoring hole transport.
  • MD simulations : Model polymer chain packing for conductivity studies.
  • Experimental validation : Cyclic voltammetry shows multi-stage oxidation (Epa1 = +0.8 V, Epa2 = +1.2 V vs. Ag/AgCl), correlating with computed ionization potentials .

Advanced: What mechanistic insights explain contradictory yields in scale-up syntheses of thiophene-pyrrole hybrids?

Answer:
Scale-up challenges include:

  • Heat dissipation : Exothermic thionation steps require controlled addition of Lawesson’s reagent to avoid runaway reactions.
  • Purification : Column chromatography struggles with polymeric byproducts; switch to recrystallization (e.g., ethanol/water).
  • Catalyst poisoning : Trace oxygen degrades Pd catalysts in cross-couplings. Use degassed solvents and Schlenk techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.